4-(Cyclopropylamino)-3-nitrobenzonitrile
Overview
Description
4-(Cyclopropylamino)-3-nitrobenzonitrile is an organic compound with a unique structure that includes a cyclopropylamino group and a nitro group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylamino)-3-nitrobenzonitrile typically involves the nitration of 4-(Cyclopropylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylamino)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the cyclopropylamino group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Reduction: 4-(Cyclopropylamino)-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the cyclopropylamino group.
Scientific Research Applications
4-(Cyclopropylamino)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)-3-nitrobenzonitrile and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-(Cyclopropylamino)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzonitrile: Lacks the cyclopropylamino group, affecting its biological activity and chemical reactivity.
4-Aminobenzonitrile: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: 4-(Cyclopropylamino)-3-nitrobenzonitrile is unique due to the presence of both the cyclopropylamino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(cyclopropylamino)-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-7-1-4-9(12-8-2-3-8)10(5-7)13(14)15/h1,4-5,8,12H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZVSJCPWOIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40410568 | |
Record name | 4-(cyclopropylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40410568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710967-04-7 | |
Record name | 4-(cyclopropylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40410568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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